Cas no 1178960-47-8 (tert-butyl N-ethyl-N-(5-hydroxy-2-methylphenyl)carbamate)

tert-butyl N-ethyl-N-(5-hydroxy-2-methylphenyl)carbamate 化学的及び物理的性質
名前と識別子
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- EN300-4243716
- 1178960-47-8
- tert-butyl N-ethyl-N-(5-hydroxy-2-methylphenyl)carbamate
-
- インチ: 1S/C14H21NO3/c1-6-15(13(17)18-14(3,4)5)12-9-11(16)8-7-10(12)2/h7-9,16H,6H2,1-5H3
- InChIKey: YLCVVXVYWQSLNT-UHFFFAOYSA-N
- SMILES: O(C(N(CC)C1C=C(C=CC=1C)O)=O)C(C)(C)C
計算された属性
- 精确分子量: 251.15214353g/mol
- 同位素质量: 251.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 285
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 49.8Ų
tert-butyl N-ethyl-N-(5-hydroxy-2-methylphenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4243716-1.0g |
tert-butyl N-ethyl-N-(5-hydroxy-2-methylphenyl)carbamate |
1178960-47-8 | 1g |
$0.0 | 2023-05-29 |
tert-butyl N-ethyl-N-(5-hydroxy-2-methylphenyl)carbamate 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
tert-butyl N-ethyl-N-(5-hydroxy-2-methylphenyl)carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 1178960-47-8 and Product Name: *tert-butyl N-ethyl-N-(5-hydroxy-2-methylphenyl)carbamate*
Compound with the CAS number 1178960-47-8 and the product name tert-butyl N-ethyl-N-(5-hydroxy-2-methylphenyl)carbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The introduction will delve into the compound's chemical characteristics, its synthesis, and its emerging role in various research domains.
The molecular structure of this compound is characterized by a carbamate functional group, which is attached to a tert-butyl group and an N-ethyl substituent. The presence of a 5-hydroxy-2-methylphenyl moiety further enhances its complexity and reactivity. This particular arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules.
In recent years, there has been a growing interest in carbamate derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their potential as pharmacological agents, including applications in anti-inflammatory, analgesic, and neuroprotective therapies. The carbamate group itself is known for its ability to form stable bonds with various biological targets, making it an attractive scaffold for drug design.
The synthesis of *tert-butyl N-ethyl-N-(5-hydroxy-2-methylphenyl)carbamate* involves a multi-step process that requires precise control over reaction conditions. Typically, the synthesis begins with the formation of the carbamate bond through the reaction of an appropriate acid chloride with a hydroxylamine derivative. Subsequent steps involve the introduction of the tert-butyl and N-ethyl groups, which are crucial for enhancing the compound's stability and bioavailability.
One of the most compelling aspects of this compound is its potential application in medicinal chemistry. Researchers have been investigating its role as a precursor for more complex molecules that exhibit significant therapeutic effects. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of certain enzymes involved in inflammatory pathways. This has sparked interest in further exploring its pharmacological properties.
The 5-hydroxy-2-methylphenyl group in the molecular structure is particularly noteworthy due to its ability to interact with biological targets in a specific manner. This moiety has been found to enhance the binding affinity of small molecule drugs, making it an excellent candidate for drug design. Additionally, the presence of both hydroxyl and methyl groups allows for further functionalization, enabling researchers to tailor the compound's properties to specific needs.
Recent advancements in computational chemistry have also contributed to a deeper understanding of this compound's behavior. Molecular modeling studies have revealed insights into how *tert-butyl N-ethyl-N-(5-hydroxy-2-methylphenyl)carbamate* interacts with biological targets at the molecular level. These studies have provided valuable information for optimizing drug design strategies and improving therapeutic efficacy.
The compound's stability under various conditions is another area of interest. Studies have shown that it maintains its structural integrity under moderate temperatures and pH conditions, making it suitable for industrial applications. Furthermore, its solubility profile suggests potential for formulation into diverse delivery systems, such as oral tablets or injectable solutions.
In conclusion, *tert-butyl N-ethyl-N-(5-hydroxy-2-methylphenyl)carbamate* represents a promising candidate in the realm of chemical and pharmaceutical research. Its unique structural features and potential applications make it a valuable asset for further exploration. As research continues to uncover new possibilities, this compound is poised to play a significant role in the development of innovative therapeutic agents.
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